molecular formula C25H31N3O2 B2779859 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 942863-98-1

1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2779859
CAS No.: 942863-98-1
M. Wt: 405.542
InChI Key: YIHYHRRMCDEGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzimidazole-pyrrolidinone derivatives, characterized by a benzimidazole core linked to a pyrrolidin-2-one moiety via an ethylphenoxy bridge. The 2,5-dimethylphenoxy substituent on the ethyl chain distinguishes it from structurally analogous compounds.

Properties

IUPAC Name

1-butyl-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-4-5-12-27-17-20(16-24(27)29)25-26-21-8-6-7-9-22(21)28(25)13-14-30-23-15-18(2)10-11-19(23)3/h6-11,15,20H,4-5,12-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHYHRRMCDEGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

The position of methyl groups on the phenoxy ring significantly influences steric and electronic properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (Target) 2,5-dimethylphenoxy C25H31N3O2 405.54 Para-substitution reduces steric hindrance
1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 2,3-dimethylphenoxy C25H31N3O2 405.54 Ortho-substitution increases steric bulk
1-butyl-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one hydrochloride 2,6-dimethylphenoxy C25H32ClN3O2 442.00 Di-ortho substitution; hydrochloride salt enhances solubility
  • Electronic Effects : Methyl groups at the 2,5-positions provide balanced electron-donating effects, possibly enhancing π-π interactions with aromatic residues in target proteins.

Variations in the Pyrrolidinone Substituent

  • Piperidinyl Derivative: The compound 1-(4-butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one replaces the phenoxyethyl chain with a piperidinyl-oxoethyl group. This substitution introduces a tertiary amine, which could improve water solubility and alter metabolic stability.

Patent-Based Analogues

  • EP 2 585 462 B1 Derivatives: Compounds such as 1-ethyl-7-methyl-3-{4-[(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazol-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one feature fused heterocyclic systems. These structures highlight the versatility of benzimidazole-pyrrolidinone hybrids in drug discovery, though their pharmacological profiles remain distinct due to divergent substituents.

Discussion of Implications

  • Physicochemical Properties: The hydrochloride salt of the 2,6-dimethylphenoxy analogue (MW 442.0) demonstrates how salt formation can enhance solubility for pharmaceutical formulations .
  • Biological Activity : While specific activity data are unavailable in the provided evidence, structural trends suggest that para-substituted derivatives (e.g., the target compound) may offer superior target engagement compared to ortho-substituted variants due to reduced steric clash.

Biological Activity

1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, also referred to as a benzimidazole derivative, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This compound's structure suggests a multifaceted mechanism of action, which may include interactions with hypoxic tumor environments and DNA.

  • Molecular Formula : C25H31N3O2
  • Molecular Weight : 405.5 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily linked to its structural characteristics that allow it to function as a bioreductive agent. Benzimidazole derivatives are known for their ability to selectively target hypoxic cells, which are often resistant to conventional therapies. The following mechanisms have been identified:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines, particularly under hypoxic conditions. This is facilitated through:
    • Induction of apoptosis via caspase activation.
    • DNA damage leading to cell cycle arrest and subsequent cell death .
  • Hypoxia Selectivity : The compound's design allows it to preferentially accumulate in hypoxic tumor regions, enhancing its therapeutic efficacy while minimizing damage to normal tissues .

In Vitro Studies

Recent studies have evaluated the anticancer properties of benzimidazole derivatives similar to this compound. Key findings include:

  • Cell Lines Tested : Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
  • Assays Conducted :
    • WST-1 Assay : Used to determine antiproliferative activity after 48 hours of exposure.
    • Caspase 3/7 Assay : Measured apoptosis induction.
    • DNA Damage Assay : Evaluated the extent of DNA damage caused by the compound.
CompoundCell LineIC50 (µM)Apoptosis InductionDNA Damage
1-butyl...A54915YesYes
1-butyl...WM11520YesYes

Note: IC50 values represent the concentration required for 50% inhibition of cell growth compared to control cells .

Case Studies

A notable case study involved the use of benzimidazole derivatives in a clinical setting where patients with advanced cancers were treated with compounds targeting hypoxic tumor environments. Results indicated improved patient outcomes and reduced tumor sizes in those receiving treatment with compounds structurally related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.